molecular formula C23H31N5O3 B10933206 ethyl 6-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino}methyl)-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino}methyl)-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10933206
M. Wt: 425.5 g/mol
InChI Key: VHUQMZXWAYOSKN-UHFFFAOYSA-N
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Description

ETHYL 6-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazole ring, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 6-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1,5-dimethyl-1H-pyrazole with formaldehyde and methylamine under acidic conditions.

    Formation of the pyrimidine ring: This involves the reaction of ethyl acetoacetate with benzaldehyde and ammonium acetate to form the pyrimidine ring.

    Coupling of the two rings: The final step involves coupling the pyrazole and pyrimidine rings through a nucleophilic substitution reaction, using a suitable base and solvent.

Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

ETHYL 6-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole and pyrimidine rings, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 6-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 6-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 6-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar biological activities.

    Pyrimidine derivatives: These compounds share the pyrimidine ring structure and are used in various therapeutic applications.

    Pyrazole derivatives: These compounds contain the pyrazole ring and are studied for their potential biological activities.

The uniqueness of ETHYL 6-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H31N5O3

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 4-[[(1,5-dimethylpyrazol-4-yl)methyl-methylamino]methyl]-3-ethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C23H31N5O3/c1-6-28-19(15-26(4)14-18-13-24-27(5)16(18)3)20(22(29)31-7-2)21(25-23(28)30)17-11-9-8-10-12-17/h8-13,21H,6-7,14-15H2,1-5H3,(H,25,30)

InChI Key

VHUQMZXWAYOSKN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CN(C)CC3=C(N(N=C3)C)C

Origin of Product

United States

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